molecular formula C18H14F3N3O B3889370 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine CAS No. 5808-28-6

2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

Cat. No.: B3889370
CAS No.: 5808-28-6
M. Wt: 345.3 g/mol
InChI Key: DPYIEHCDLNAACN-FOKLQQMPSA-N
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Description

The compound 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine features a pyridine core substituted with a trifluoromethyl group at the 5-position and a hydrazinylidene moiety linked to a 2-methoxynaphthalene group. Its molecular formula is C₁₈H₁₅F₃N₄O (MW: 376.34 g/mol). The 2-methoxynaphthalene moiety contributes aromatic stacking interactions, distinguishing it from simpler phenyl-substituted analogs .

Properties

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c1-25-16-8-6-12-4-2-3-5-14(12)15(16)11-23-24-17-9-7-13(10-22-17)18(19,20)21/h2-11H,1H3,(H,22,24)/b23-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIEHCDLNAACN-FOKLQQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417134
Record name AC1NT28F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-28-6
Record name AC1NT28F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the condensation of 2-methoxynaphthaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Pyridine Derivative: The hydrazone is then coupled with a 5-(trifluoromethyl)pyridine derivative under appropriate conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include naphthoquinone derivatives.

    Reduction: The major product would be the corresponding hydrazine derivative.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound's hydrazine and pyridine functionalities make it a candidate for drug development. Hydrazine derivatives are known for their biological activity, including antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit certain enzymes or interact with biological targets effectively.

Case Studies:

  • A study explored the anticancer properties of hydrazone derivatives, noting that modifications on the hydrazine moiety can enhance cytotoxicity against various cancer cell lines .
  • Another investigation focused on pyridine derivatives, revealing their potential as anti-inflammatory agents due to their ability to modulate immune responses .

Materials Science

The incorporation of trifluoromethyl groups is significant in materials science, particularly in developing advanced materials with unique thermal and chemical stability. Research has shown that such compounds can be used to enhance the properties of polymers and coatings.

Case Studies:

  • A recent study demonstrated that trifluoromethyl-containing polymers exhibit improved resistance to solvents and thermal degradation, making them suitable for high-performance applications .
  • The synthesis of novel polymers using similar hydrazine derivatives has been linked to enhanced mechanical properties and durability .

Environmental Applications

Research into the environmental impact of chemical compounds has highlighted the importance of developing non-toxic alternatives for traditional hazardous substances. Compounds like 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine may serve as bioactive agents in bioremediation processes.

Case Studies:

  • Investigations into the use of hydrazine derivatives for pollutant degradation have shown promising results, indicating their potential role in environmental cleanup efforts .
  • Studies have also suggested that certain pyridine derivatives can act as effective chelating agents for heavy metals, enhancing soil remediation techniques .
Compound TypeActivityReference
Hydrazone DerivativesAnticancer
Pyridine DerivativesAnti-inflammatory
Trifluoromethyl CompoundsEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and trifluoromethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₈H₁₅F₃N₄O 5-Trifluoromethyl, 2-methoxynaphthalene 376.34 Potential medicinal applications, photostability
5-Chloro-2-{(2E)-2-[phenyl(2-pyridinyl)methylene]hydrazino}pyridine C₁₇H₁₃ClN₄ 5-Chloro, phenyl-pyridinyl 308.77 Ligand design, crystallography studies
2-((4-(Trifluoromethyl)phenyl)thio)pyridine C₁₂H₈F₃NS 4-Trifluoromethyl, thioether 247.26 Catalysis, material science
2-[(4R)-4-(tert-Butyl)-trifluoromethyl]pyridine C₁₁H₁₄F₃N 4-tert-Butyl, 2-trifluoromethyl 217.23 Steric hindrance studies, solubility modulation
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N 5-Bromomethyl, 2-trifluoromethyl 240.02 Reactive intermediate, agrochemical synthesis

Key Observations:

  • Trifluoromethyl Group : Present in the target compound and analogs , this group enhances lipophilicity and electron-withdrawing effects, improving metabolic stability and influencing redox properties in Ir(III) complexes .
  • Hydrazinylidene vs. This difference impacts reactivity and biological target interactions.

Yield and Conditions :

  • The target compound’s methoxynaphthalene group may require longer reaction times due to steric hindrance, contrasting with ’s thioethers (70–85% yields under mild conditions).

Biological Activity

The compound 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14F3N3O\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

This structure includes a trifluoromethyl group and a methoxynaphthalene moiety, which are believed to enhance its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include induction of apoptosis and inhibition of cell proliferation.

1. Anticancer Activity

Research demonstrates that the compound shows potent anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism of ActionNotable Findings
MDA-MB-2310.05Apoptosis inductionSignificant reduction in cancer stem cells
MCF-72.5Metabolic profilingAltered glycolysis and metabolite levels
VariousNot specifiedCytotoxicity via apoptosisEffective against multiple cancer types

The biological activity of the compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

  • Apoptosis Induction : Studies have shown that treatment with the compound leads to increased early and late apoptotic cell populations in treated cell lines, indicating a robust apoptotic response.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest, preventing cancer cells from proliferating effectively.
  • Metabolic Disruption : Metabolomic analyses indicate that the compound disrupts key metabolic pathways, including glycolysis and gluconeogenesis, which are critical for cancer cell survival.

Case Study 1: MDA-MB-231 Cell Line

In a detailed study using the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in:

  • A significant increase in total apoptotic cells after 48 hours.
  • A decrease in the percentage of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.

Case Study 2: MCF-7 Cell Line

In another study involving the MCF-7 cell line:

  • The compound exhibited cytotoxic effects at concentrations as low as 2 µM.
  • Metabolomic profiling revealed alterations in several key metabolites associated with cancer metabolism.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Hydrazone Formation : Condensation of 2-methoxynaphthalene-1-carbaldehyde with a hydrazine derivative (e.g., 5-(trifluoromethyl)pyridin-2-ylhydrazine) under acidic or basic conditions to form the hydrazone linkage. Temperature control (~60–80°C) and solvent choice (e.g., ethanol or DMF) are critical for stereoselectivity (E/Z configuration) .

Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .

Characterization : NMR (¹H/¹³C) to confirm the hydrazone geometry and substituent positions, complemented by mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies protons on the naphthalene and pyridine rings, while ¹³C NMR confirms the trifluoromethyl group and methoxy substituents. NOESY can resolve stereochemistry of the hydrazone bond .
  • FT-IR : Detects C=N (hydrazone, ~1600 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves the crystal structure and confirms the (2E) configuration of the hydrazone bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for hydrazone formation, while ethanol minimizes side reactions .
  • Catalysis : Acidic catalysts (e.g., acetic acid) stabilize intermediates in condensation reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction kinetics and product stability .
  • Analytical Monitoring : Real-time HPLC or in-situ IR tracks intermediates, enabling rapid adjustments .

Q. What computational methods are suitable for predicting biological activity or structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the hydrazone and trifluoromethyl sites .
  • Molecular Docking : Screens against protein targets (e.g., enzymes with hydrophobic pockets) to hypothesize binding modes, leveraging the naphthalene moiety’s aromatic stacking potential .
  • QSAR Models : Correlates substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using datasets from analogous pyridine-hydrazone derivatives .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :

  • Comparative SAR Studies :
Substituent ModificationObserved ImpactReference Compound
Trifluoromethyl (CF₃)Enhances metabolic stability and lipophilicity3-chloro-5-(trifluoromethyl)pyridine derivatives
Methoxy (OCH₃)Increases π-π interactions with aromatic residues in enzymes2-methoxynaphthalene analogs
Hydrazone Geometry (E vs. Z)Alters binding affinity due to steric effectsX-ray structures of related hydrazones
  • Experimental Validation : In vitro assays (e.g., enzyme inhibition) paired with structural analogs identify critical pharmacophores .

Q. What are common challenges in analyzing spectral data for this compound, and how can they be resolved?

  • Methodological Answer :

  • Signal Overlap in NMR : Use high-field instruments (≥500 MHz) and 2D techniques (HSQC, COSY) to resolve aromatic proton splitting .
  • MS Fragmentation Patterns : Compare with databases (e.g., PubChem) to distinguish between molecular ion peaks and adducts .
  • Crystallographic Disorder : Address via low-temperature (98 K) X-ray diffraction to improve resolution of the hydrazone moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar hydrazone derivatives?

  • Methodological Answer :

  • Root-Cause Analysis : Variables like solvent purity, catalyst batch, or moisture sensitivity (e.g., trifluoromethyl group hydrolysis) may explain yield variations .
  • Reproducibility Protocols : Standardize anhydrous conditions and reagent stoichiometry (e.g., 1:1 aldehyde:hydrazine ratio) .
  • Cross-Validation : Replicate synthesis using published procedures while documenting deviations (e.g., stirring rate, drying time) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

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